Resiquimod

Übersicht

Beschreibung

Resiquimod ist eine synthetische Verbindung aus der Familie der Imidazoquinoline. Es ist bekannt für seine starken immunmodulatorischen Eigenschaften und wird hauptsächlich als Immunantwortmodifikator verwendet. This compound hat antivirale und antitumorale Wirkungen gezeigt und wird häufig zur Behandlung von Hauttumoren, die durch Herpes-simplex-Viren und kutane T-Zell-Lymphome verursacht werden .

Wissenschaftliche Forschungsanwendungen

Resiquimod has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives.

Wirkmechanismus

Target of Action

Resiquimod, an imidazoquinolinamine, is a potent agonist of Toll-like receptor 7 (TLR7) and TLR8 . These receptors are primarily found on immune cells such as dendritic cells, macrophages, and B-lymphocytes . The activation of these receptors plays a crucial role in the innate immune response, making them primary targets of this compound .

Mode of Action

this compound interacts with its targets, TLR7 and TLR8, triggering a cascade of immune responses. It binds to these receptors and activates them, leading to the induction of alpha interferon (IFN-alpha) and other cytokines . This interaction results in the activation of the immune response, which can help kill tumor cells and fight against viral infections .

Biochemical Pathways

The activation of TLR7 and TLR8 by this compound leads to the production of cytokines, including IFN-alpha . This process involves the signal transducer and activator of transcription 1 (STAT-1) and the transcription factors NFκB and α4F1 . The production of these cytokines triggers an immune response that can have antiviral and antitumor effects .

Biochemische Analyse

Biochemical Properties

Resiquimod is recognized as an agonist of Toll-like receptors 7 and 8 (TLR7/8) . It interacts with these receptors, triggering a cascade of biochemical reactions that lead to the activation of the immune response .

Cellular Effects

This compound has been shown to influence the function of myeloid-derived suppressor cells (MDSCs), a type of immune cell . In the presence of this compound, MDSCs differentiate into macrophages and dendritic cells . This differentiation process is accompanied by a loss of the suppressive activity of MDSCs on T cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to TLR7/8 . This binding triggers a signaling pathway that leads to the activation of immune responses . It also influences gene expression, leading to the differentiation of MDSCs .

Temporal Effects in Laboratory Settings

The effects of this compound on MDSCs have been observed over a period of 5 days in laboratory settings . Over this period, MDSCs treated with this compound differentiated into macrophages and dendritic cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Its interaction with TLR7/8 suggests that it may be involved in the pathways related to immune response activation .

Subcellular Localization

The subcellular localization of this compound is not clearly described in the available literature. Given its interaction with TLR7/8, it is likely that it localizes to the compartments or organelles where these receptors are found .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Resiquimod wird in einem mehrstufigen Prozess synthetisiert, bei dem der Imidazoquinolinkern gebildet wird. Die Synthese beginnt typischerweise mit der Reaktion von 4-Amino-2-Ethoxymethylimidazo[4,5-c]chinolin mit verschiedenen Reagenzien, um funktionelle Gruppen an bestimmten Positionen am Chinolinring einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die für die pharmazeutische Verwendung erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Resiquimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate mit veränderten biologischen Aktivitäten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Imidazoquinolinkern modifizieren und möglicherweise seine immunmodulatorischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Modifikationen zu erreichen, ohne die Integrität des Imidazoquinolinkerns zu beeinträchtigen .

Hauptsächlich gebildete Produkte

Die bei diesen Reaktionen gebildeten Hauptprodukte umfassen verschiedene this compound-Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre potenziellen verbesserten immunmodulatorischen und antiviralen Aktivitäten untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Imidazoquinolinderivaten zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an Toll-like-Rezeptoren 7 und 8 auf dendritischen Zellen, Makrophagen und B-Lymphozyten. Diese Bindung aktiviert den MyD88-abhängigen Signalweg, der zur Aktivierung von Transkriptionsfaktoren wie NF-κB und Interferon-Regulationsfaktoren führt. Dies führt zur Produktion von pro-inflammatorischen Zytokinen und Typ-I-Interferonen, die die Immunantwort gegen virale und Tumorzellen verstärken .

Vergleich Mit ähnlichen Verbindungen

Resiquimod wird oft mit anderen Imidazoquinolinverbindungen wie Imiquimod und Gardiquimod verglichen. Während alle drei Verbindungen als Toll-like-Rezeptor-Agonisten wirken, ist this compound einzigartig in seiner Fähigkeit, sowohl Toll-like-Rezeptoren 7 als auch 8 zu aktivieren, während Imiquimod hauptsächlich Toll-like-Rezeptor 7 aktiviert . Diese duale Aktivierung macht this compound zu einem stärkeren Immunmodulator mit breiteren Anwendungen in der antiviralen und antitumoralen Therapie .

Liste ähnlicher Verbindungen

Imiquimod: Aktiviert hauptsächlich Toll-like-Rezeptor 7 und wird zur Behandlung von Genitalwarzen und oberflächlichem Basalzellkarzinom eingesetzt.

Die einzigartige Fähigkeit von this compound, sowohl Toll-like-Rezeptoren 7 als auch 8 zu aktivieren, zusammen mit seinen starken immunmodulatorischen Wirkungen macht es zu einer wertvollen Verbindung in den Bereichen Medizin und wissenschaftliche Forschung.

Eigenschaften

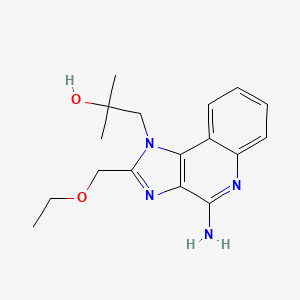

IUPAC Name |

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040603 | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines. | |

| Record name | Resiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144875-48-9 | |

| Record name | Resiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiquimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.